8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, the introduction of the triazole moiety, and the construction of the azabicyclo[3.2.1]octane framework. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives and benzofuran-triazole hybrids. These compounds share structural features but may differ in their specific substituents and functional groups.
Uniqueness
What sets 8-(7-methoxy-1-benzofuran-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its unique combination of a benzofuran ring, a triazole moiety, and an azabicyclo[3.2.1]octane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-16-4-2-3-12-7-17(26-18(12)16)19(24)23-13-5-6-14(23)9-15(8-13)22-11-20-10-21-22/h2-4,7,10-11,13-15H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXOAQKSLVKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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